molecular formula C25H24N2O3S3 B2462988 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1105250-09-6

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2462988
CAS No.: 1105250-09-6
M. Wt: 496.66
InChI Key: UDBLSGBWZANQKW-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a phenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the phenyl and thienylmethyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the phenyl or thiophene rings, leading to a wide range of derivatives.

Scientific Research Applications

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Medicine: The compound’s unique structure may make it a candidate for drug discovery, particularly in targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide include other sulfonamide derivatives, thiophene-based compounds, and phenyl-substituted molecules. Examples include:

  • 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide
  • 4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide
  • 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-thiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c1-17-11-12-20(14-18(17)2)27(3)33(29,30)24-22(19-8-5-4-6-9-19)16-32-23(24)25(28)26-15-21-10-7-13-31-21/h4-14,16H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBLSGBWZANQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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